molecular formula C14H25NO4 B12949490 Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate

Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate

Cat. No.: B12949490
M. Wt: 271.35 g/mol
InChI Key: AHPCYBBREYFLAC-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclobutylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

    Esterification: The protected amino acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical processes. The cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of molecules with specific biological activities and chemical reactivities.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)9-8-10-6-5-7-10/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

AHPCYBBREYFLAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)OC

Origin of Product

United States

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